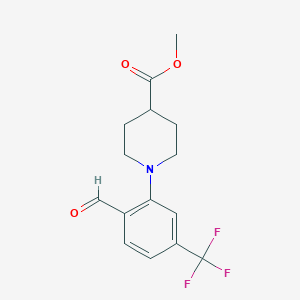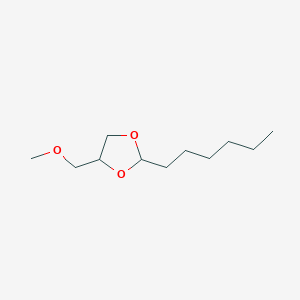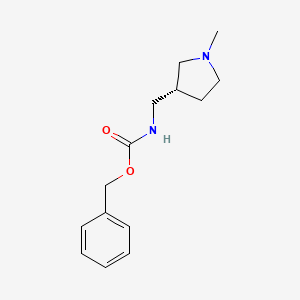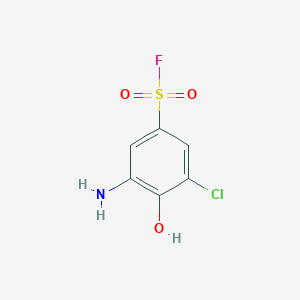![molecular formula C12H12N4O3S B13990943 4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide CAS No. 5433-97-6](/img/structure/B13990943.png)
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide is a compound belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is notable for its vibrant color and is widely used in various industrial applications, including textile dyeing and as a biological stain. The presence of both amino and sulfonamide groups in its structure enhances its solubility and reactivity, making it a versatile compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonamide. This is achieved by treating 4-aminobenzenesulfonamide with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 5-amino-2-hydroxyaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a pH indicator.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide involves its interaction with biological molecules through its azo and sulfonamide groups. The azo group can undergo reduction to form amines, which can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Aminophenyl)diazenyl]benzenesulfonamide
- 4-[(2-Hydroxyphenyl)diazenyl]benzenesulfonamide
- 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonamide
Uniqueness
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups .
Properties
CAS No. |
5433-97-6 |
|---|---|
Molecular Formula |
C12H12N4O3S |
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-[(5-amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H12N4O3S/c13-8-1-6-12(17)11(7-8)16-15-9-2-4-10(5-3-9)20(14,18)19/h1-7,17H,13H2,(H2,14,18,19) |
InChI Key |
UJRDNWBTCMPAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)N)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


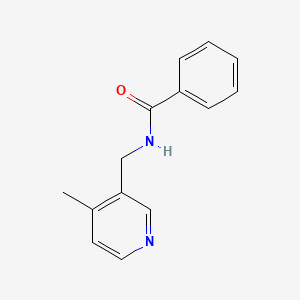
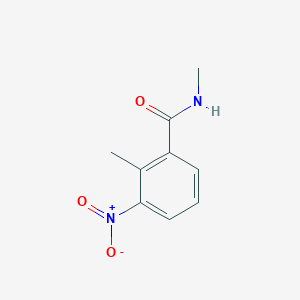
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)




![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)

